![molecular formula C14H16O B13198944 6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-7-oxaspiro[bicyclo[410]heptane-3,1’-cyclopropane] is a complex organic compound with the molecular formula C14H16O It is characterized by a unique spirocyclic structure, which includes a bicyclo[410]heptane ring system fused with a cyclopropane ring and an oxaspiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] typically involves multi-step organic reactions. One common approach is the [3+2] annulation reaction, where difluorocyclopropenes are used together with a removable substituent on the cyclopropylaniline . This method is highly diastereoselective, providing access to important building blocks for medicinal chemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. Cold-chain transportation is often required to maintain the stability of the compound during production and distribution .
Análisis De Reacciones Químicas
Types of Reactions
6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] include:
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: A compound with a similar bicyclic structure but different substituents.
7-Oxabicyclo[4.1.0]heptane: A compound with a similar oxaspiro linkage but lacking the phenyl group.
Uniqueness
The uniqueness of 6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane] lies in its combination of a spirocyclic structure with a phenyl group, which imparts distinct chemical properties and potential applications. This combination allows for unique interactions with biological targets and versatile reactivity in chemical synthesis.
Propiedades
Fórmula molecular |
C14H16O |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
1-phenylspiro[7-oxabicyclo[4.1.0]heptane-4,1'-cyclopropane] |
InChI |
InChI=1S/C14H16O/c1-2-4-11(5-3-1)14-9-8-13(6-7-13)10-12(14)15-14/h1-5,12H,6-10H2 |
Clave InChI |
GHBSRRZHCPHWRV-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CCC3(C(C2)O3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


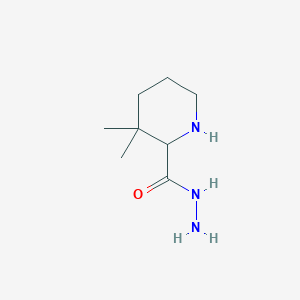
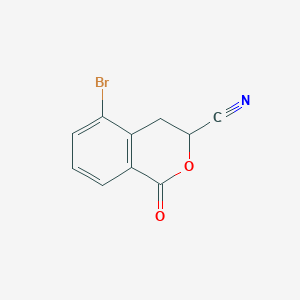
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
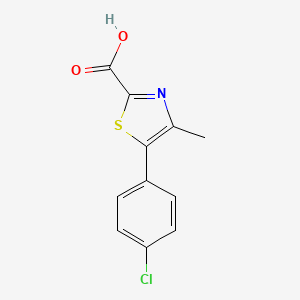

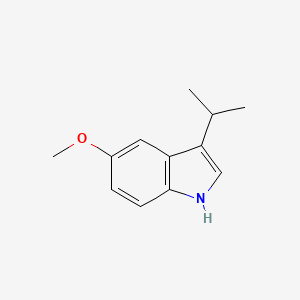
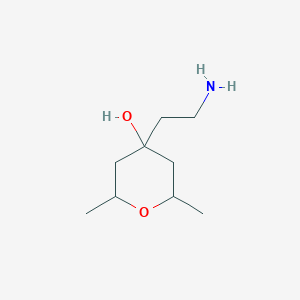
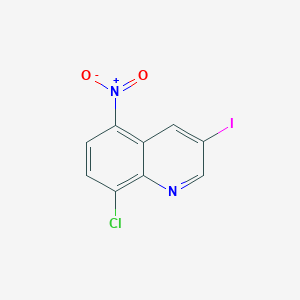

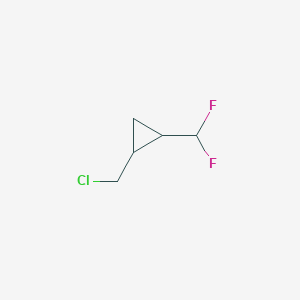
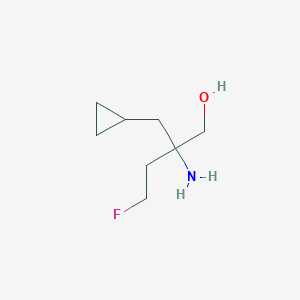
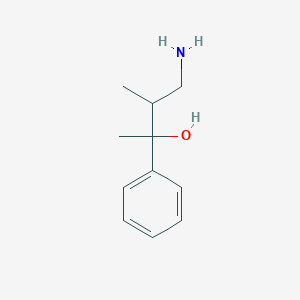
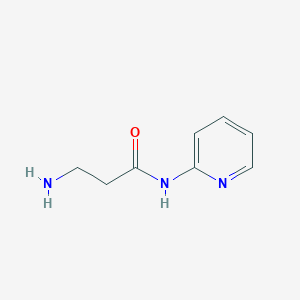
![7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
